5-氨基-1-(4-甲氧基苯基)-1H-吡唑-4-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

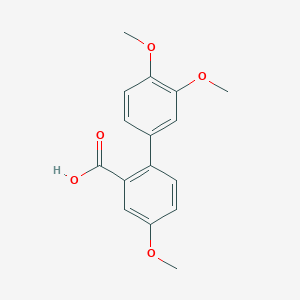

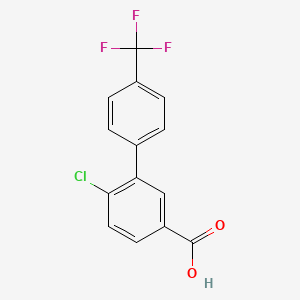

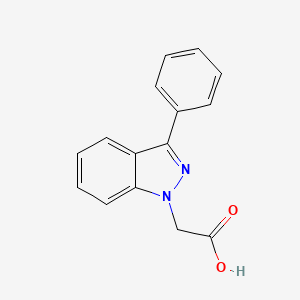

“Methyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves reactions of diazo compounds and carbodiimides, amines, enolizable ketones, and azides . A specific synthesis protocol for a similar compound, 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide, involves a reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The presence of the amino group and the methoxyphenyl group in the “Methyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate” compound likely contributes to its biological activity.Chemical Reactions Analysis

Pyrazole compounds, including “Methyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate”, can participate in various chemical reactions due to the presence of the pyrazole ring and the amino group. These reactions can lead to the formation of a wide range of bioactive agents, finding applications in the pharmaceutical and agrochemical industries .科学研究应用

合成和表征

"5-氨基-1-(4-甲氧基苯基)-1H-吡唑-4-甲酸甲酯"在合成各种复杂分子中用作关键中间体。例如,Hassan 等人(2014 年)描述了从类似化合物合成和表征新的 5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物,突出了这些分子在创建具有潜在生物活性的复杂结构中的潜力 (Hassan 等人,2014 年)。同样,岳等人(2010 年)探索了 3-(4-甲氧基苯基)-1H-吡唑-5-甲酸乙酯的合成,证明了其在生成具有不同活性的多种化学结构中的效用 (岳等人,2010 年)。

细胞毒性研究

衍生自"5-氨基-1-(4-甲氧基苯基)-1H-吡唑-4-甲酸甲酯"的衍生物的细胞毒性一直是研究的主题,表明其在药物化学中的潜力。Hassan 等人(2014 年)研究了合成的 5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物对艾氏腹水癌 (EAC) 细胞的细胞毒活性,为未来的癌症研究应用显示了有希望的结果 (Hassan 等人,2014 年)。

分子结构和超分子组装

涉及"5-氨基-1-(4-甲氧基苯基)-1H-吡唑-4-甲酸甲酯"衍生物的分子结构和超分子组装的研究提供了对材料科学应用的见解。Cuartas 等人(2017 年)描述了从简单的吡唑前体合成和还原的 3,4'-联吡唑的分子结构,为理解此类化合物的分子相互作用和组装提供了基础 (Cuartas 等人,2017 年)。

腐蚀抑制

在材料科学领域,"5-氨基-1-(4-甲氧基苯基)-1H-吡唑-4-甲酸甲酯"的衍生物已被探索作为缓蚀剂。Yadav 等人(2016 年)研究了吡喃吡唑衍生物在 HCl 溶液中对低碳钢的缓蚀性能,突出了这些化合物在工业应用中的潜力 (Yadav 等人,2016 年)。

抗菌和抗真菌活性

衍生自"5-氨基-1-(4-甲氧基苯基)-1H-吡唑-4-甲酸甲酯"的化合物的抗菌特性也一直是研究的主题。Rai 等人(2009 年)合成了新的恶二唑衍生物并评估了它们的抗菌活性,展示了这些化合物在开发新的抗菌剂中的潜力 (Rai 等人,2009 年)。

作用机制

Target of Action

Compounds with similar structures, such as 5-amino-1h-pyrazolo derivatives, have been found to interact with a variety of enzymes and receptors . They have shown potential in the treatment of central nervous system, viral, inflammatory, tumor, cardiovascular, and bacterial diseases . They also act as antagonists of the corticotropin growth factor receptor and cholecystokinin hormones .

Mode of Action

This interaction could lead to changes in cellular processes, potentially resulting in therapeutic effects .

Biochemical Pathways

Similar compounds have been found to influence a variety of pathways related to the diseases they target . For instance, they may affect pathways related to inflammation, tumor growth, or bacterial proliferation, depending on their specific targets .

Result of Action

The molecular and cellular effects of Methyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate’s action would depend on its specific targets and mode of action. Given its potential targets, the compound could have a range of effects, such as reducing inflammation, inhibiting tumor growth, or combating bacterial infections .

未来方向

The future research on “Methyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate” and similar pyrazole compounds could focus on exploring their potential biological activities and developing more efficient synthesis methods. Given their versatile biological activities, these compounds could be potential candidates for drug development .

属性

IUPAC Name |

methyl 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-17-9-5-3-8(4-6-9)15-11(13)10(7-14-15)12(16)18-2/h3-7H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFWOEORAGPPOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide](/img/structure/B6364395.png)